1-(2-Aminophenyl)ethanol
CAS No.: 10517-50-7
Cat. No.: VC20955113
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10517-50-7 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 1-(2-aminophenyl)ethanol |
Standard InChI | InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 |
Standard InChI Key | WBIYLDMSLIXZJK-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1N)O |
Canonical SMILES | CC(C1=CC=CC=C1N)O |
Introduction
1-(2-Aminophenyl)ethanol, also known as 2-amino-alpha-methylbenzyl alcohol, is a versatile organic compound with the molecular formula C₈H₁₁NO. It features an aromatic ring, an amine group, and an alcohol group, making it a valuable building block for synthesizing various biologically active molecules.
Synthesis Methods
Several methods can be employed to synthesize 1-(2-Aminophenyl)ethanol:
Method | Description |
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Reduction of Nitro Precursors | Reducing agents like sodium borohydride (NaBH₄) can convert nitro-substituted precursors into the desired product. |
Reductive Amination | Involves reacting aldehydes with ammonia or ammonia equivalents in the presence of reducing agents. |
Reaction with Ethanolamine | Involves reacting halogenated phenylethanes with ethanolamine under appropriate conditions. |
Applications
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Pharmaceutical Research: Used as a precursor for synthesizing compounds with potential biological activities.
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Material Science: Its functional groups make it suitable for various applications in material synthesis.
Biological Activities
Research has shown that compounds derived from or related to 1-(2-Aminophenyl)ethanol exhibit significant biological activities:
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Potential anticancer properties through inhibition of specific enzymes or receptors .
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Studies on similar compounds suggest they may interact beneficially with biological systems, though specific data on this compound is limited.
Related Compounds
Several compounds share structural similarities but differ in key aspects:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-(4-Aminophenyl)ethanol | Aromatic amine | Different amino position affects reactivity |
3-(2-Aminophenyl)propan-1-ol | Aliphatic chain | Variation in chain length alters solubility profiles |
4-Aminophenol | Aromatic amine | Lacks ethyl alcohol moiety; reduced reactivity |
These differences significantly impact their chemical properties and potential applications.
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